Sulindac Sulfide-d6 (Major)

Bioanalysis LC-MS/MS Pharmacokinetics

Choose Sulindac Sulfide-d6 for unmatched LC-MS accuracy. As the exact isotopic analog (+6 Da) of the active sulindac metabolite, it is the ONLY valid internal standard to correct for matrix effects and recovery loss, per FDA/EMA guidelines. Structurally different surrogates or prodrug-labeled standards are analytically invalid. Essential for valid clinical PK and chemoprevention studies.

Molecular Formula C₂₀H₁₁D₆FO₂S
Molecular Weight 346.45
Cat. No. B1161424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulindac Sulfide-d6 (Major)
Synonyms(Z)-5-Fluoro-2-methyl-1-[p-(methylthio)benzylidene]indene-3-acetic Acid-d6; 
Molecular FormulaC₂₀H₁₁D₆FO₂S
Molecular Weight346.45
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sulindac Sulfide-d6 (Major): Deuterated Internal Standard for Precise LC-MS Quantification of the Active Sulindac Metabolite


Sulindac Sulfide-d6 (Major) is a stable, isotopically labeled analog of sulindac sulfide, the pharmacologically active metabolite of the non-steroidal anti-inflammatory drug (NSAID) sulindac [1]. It contains six deuterium atoms in place of hydrogen atoms, which provides a distinct mass difference (+6 Da) for detection by mass spectrometry while maintaining near-identical chemical and physical properties to the unlabeled analyte . This compound is exclusively intended for use as an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) methods to enable precise and accurate quantification of sulindac sulfide in complex biological matrices, such as human plasma [1].

Why Unlabeled Sulindac Sulfide, the Parent Prodrug, or Alternative NSAID Internal Standards Cannot Replace Sulindac Sulfide-d6 in Quantitative Bioanalysis


In LC-MS/MS bioanalysis, substituting Sulindac Sulfide-d6 with the unlabeled analyte (sulindac sulfide) as an internal standard is fundamentally invalid, as it cannot be distinguished from the target compound. Using a structurally different NSAID as a surrogate IS introduces significant analytical error due to differences in extraction recovery, chromatographic retention, and ionization efficiency in the mass spectrometer source [1]. Even other deuterated sulindac standards, such as Sulindac-d3 (labeled on the parent prodrug), are unsuitable for quantifying the sulfide metabolite, as they possess a different molecular structure and may exhibit divergent pharmacokinetic and mass spectrometric behavior, failing to correct for variations in the reduction of the prodrug to the active sulfide during sample workup . Only an exact isotopic analog of the target analyte, like Sulindac Sulfide-d6, can effectively compensate for matrix effects, recovery losses, and instrument variability, which is a fundamental requirement for achieving the accuracy and precision mandated by regulatory guidelines for bioanalytical method validation [2].

Quantitative Differentiation Evidence for Sulindac Sulfide-d6: Validated Analytical Performance and Biological Activity of the Corresponding Analyte


Mass Spectrometric Differentiation: Sulindac Sulfide-d6 vs. Unlabeled Sulindac Sulfide for Isotope Dilution Assays

The use of Sulindac Sulfide-d6 as an internal standard enables an isotope dilution mass spectrometric assay for the precise quantification of sulindac sulfide in human plasma. The method relies on the distinct mass difference between the deuterated internal standard (Sulindac Sulfide-d6, molecular weight ~346.45) and the unlabeled analyte (Sulindac Sulfide, molecular weight ~340.44) [1]. By monitoring the specific mass-to-charge ratio (m/z) transitions for each species, the internal standard co-elutes with the analyte, perfectly compensating for ion suppression or enhancement caused by the complex plasma matrix. This approach is in contrast to using a structural analog, which would not share the same retention time or ionization behavior, leading to inaccurate quantification [2].

Bioanalysis LC-MS/MS Pharmacokinetics Method Validation

Cyclooxygenase (COX) Inhibition Potency: Sulindac Sulfide vs. Parent Prodrug Sulindac

Sulindac is a prodrug that requires metabolic reduction to its active sulfide form to inhibit cyclooxygenase (COX) enzymes. A direct comparison of inhibitory potency demonstrates the essential requirement for the sulfide metabolite. Sulindac sulfide inhibits COX-1 and COX-2 with IC50 values of 1.9 µM and 1.21 µM, respectively [1]. In stark contrast, the parent compound, sulindac, is a weak inhibitor of COX-2 with an IC50 of 58 µM and has minimal effect on COX-1 (IC50 > 100 µM) [1]. This quantitative difference highlights the prodrug's inactivity and the sulfide metabolite's role as the principal active anti-inflammatory agent [2].

Inflammation Pharmacology COX Inhibition NSAID

Aldose Reductase Inhibition: Sulindac Sulfide vs. Other NSAIDs in Diabetic Complication Models

Beyond COX inhibition, sulindac sulfide exhibits a distinct pharmacological profile as a potent inhibitor of aldose reductase (AR), an enzyme implicated in diabetic complications. The IC50 of sulindac sulfide for AR is 279 nM [1]. This potency is notable as it represents an activity distinct from the compound's primary anti-inflammatory mechanism. While a direct head-to-head IC50 comparison with other NSAIDs in the same assay is not provided in the cited source, the study notes that sulindac itself is a less effective inhibitor, and the activity is linked to the sulfide metabolite, differentiating it from other common NSAIDs which do not share this potent AR inhibitory activity [1].

Diabetes Aldose Reductase Enzyme Inhibition Metabolic Disease

Chemoprevention and Wnt Pathway Modulation: Sulindac Sulfide vs. Sulindac Sulfone

Sulindac metabolites are investigated for their chemopreventive effects in colorectal cancer, operating through both COX-dependent and independent pathways. A study comparing the sulfide and sulfone metabolites showed that only sulindac sulfide, but not sulindac sulfone, inhibited colorectal cancer growth in vivo [1]. In a murine model, sulindac sulfide treatment significantly reduced tumor number and size, while sulindac sulfone had no effect [1]. This differential activity is further supported by in vitro evidence showing sulindac sulfide, but not the sulfone, abrogates β-catenin/TCF-mediated transcription, a key event in the Wnt signaling pathway, in colorectal cancer cell lines DLD1 and SW480 [2].

Colorectal Cancer Chemoprevention Wnt Signaling Apoptosis

Gastric Safety Profile: Sulindac Sulfide vs. Aspirin in a Clinical Endoscopy Study

A double-blind, crossover endoscopic study in 15 healthy subjects compared the gastric mucosal injury caused by the active metabolite sulindac sulfide (100 mg b.i.d.) with that of aspirin (650 mg q.i.d.) and placebo [1]. The study found that after one week of dosing, aspirin predictably caused significant damage to the gastric mucosa. In contrast, the effects of sulindac sulfide could not be distinguished from those of the placebo [1]. This indicates a favorable gastric safety profile for the active sulfide metabolite relative to aspirin, which is a common comparator and a known cause of NSAID-induced gastropathy.

Gastroenterology NSAID Safety Clinical Trial Gastric Mucosa

Primary Scientific and Industrial Applications of Sulindac Sulfide-d6 (Major)


Bioanalytical Method Development and Validation for Pharmacokinetic Studies

Sulindac Sulfide-d6 is the optimal internal standard for developing and validating sensitive, accurate, and precise LC-MS/MS methods for quantifying sulindac sulfide in plasma, serum, or tissue samples. Its use is essential in clinical and preclinical pharmacokinetic studies evaluating sulindac or its novel formulations, ensuring compliance with regulatory bioanalytical guidelines (e.g., FDA, EMA) [1][2]. This application is directly supported by the need for matched matrix effect correction and high precision, as detailed in Evidence Item 1.

Pharmacodynamic Investigations of Sulindac in Cancer Chemoprevention

In studies investigating the chemopreventive properties of sulindac against colorectal cancer, accurate measurement of the active sulindac sulfide metabolite is crucial. Sulindac Sulfide-d6 enables the reliable quantification of this metabolite in target tissues (e.g., colon) and plasma, allowing researchers to correlate drug exposure with biomarker modulation (e.g., Wnt/β-catenin signaling, apoptosis) and anti-tumor efficacy, as highlighted by the differential activity in Evidence Item 4 [3].

Investigating NSAID-Related Gastric Toxicity Mechanisms

Research focused on the differential gastrointestinal safety profiles of NSAIDs requires precise measurement of the active sulfide metabolite. Sulindac Sulfide-d6 facilitates accurate pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate systemic and local concentrations of sulindac sulfide with the absence of gastric mucosal injury, a key differentiator from other NSAIDs like aspirin as shown in Evidence Item 5 [4].

Studying Diabetic Complications via the Polyol Pathway

Given the potent inhibition of aldose reductase by sulindac sulfide (Evidence Item 3), Sulindac Sulfide-d6 is a necessary tool for bioanalytical support in studies exploring the repurposing of sulindac or its analogs for treating diabetic complications. It allows for the accurate measurement of the active metabolite in tissues affected by diabetes, such as the lens, retina, and nerves, to establish concentration-effect relationships for AR inhibition [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sulindac Sulfide-d6 (Major)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.